Cas no 23512-53-0 (2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)-)

2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)- structure
23512-53-0 structure
Nome del prodotto:2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)-
Numero CAS:23512-53-0
MF:C16H21NO3
MW:275.34284
CID:238647
PubChem ID:12682184

2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)-
    • Dihydropiperlonguminine
    • 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (2E)-
    • 23512-53-0
    • .delta.,.alpha.,.beta.-Dihydropiperlonguminine
    • DTXSID101310427
    • CHEBI:173965
    • AKOS040763169
    • 5-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)-2-pentenamide, 9CI
    • (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPROPYL)PENT-2-ENAMIDE
    • (E)-N-Isobutyl-5-(3,4-methylenedioxyphenyl)-2-pentenamide
    • CSGDXLXTJVRNEA-GQCTYLIASA-N
    • 5,6-Dihydropiperlonguminine
    • HY-N11761
    • 4,5-Dihydropiperlonguminine
    • 4,5-Dihydropiperic acid isobutylamide
    • CHEMBL270619
    • CS-0833329
    • Da,b-Dihydropiperlonguminine
    • (E)-5-(3,4-Methylenedioxyphenyl)-2-pentenoylisobutylamide
    • 2-Pentenamide, N-isobutyl-5-[3,4-(methylenedioxy)phenyl]-
    • (E)-5-(1, 3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide
    • (E)-5-(benzo[d][1,3]dioxol-5-yl)-N-isobutylpent-2-enamide
    • SCHEMBL17073971
    • (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide
    • SCHEMBL17073969
    • N-Isobutyl-5-(3,4-methylenedioxyphenyl)-2-pentenamide, 8CI
    • G88972
    • 2-Pentenamide, N-isobutyl-5-(3,4-(methylenedioxy)phenyl)-
    • (2E)-5-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enimidate
    • (E)-5-(benzo(d)(1,3)dioxol-5-yl)-N-isobutylpent-2-enamide
    • delta,alpha,beta-Dihydropiperlonguminine
    • 56-Dihydropiperlonguminine
    • Inchi: InChI=1S/C16H21NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,17,18)/b6-4+
    • Chiave InChI: CSGDXLXTJVRNEA-GQCTYLIASA-N
    • Sorrisi: O1C2C=CC(CC/C=C/C(NCC(C)C)=O)=CC=2OC1

Proprietà calcolate

  • Massa esatta: 275.15223
  • Massa monoisotopica: 275.15214353g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 6
  • Complessità: 341
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 47.6Ų
  • XLogP3: 3.5

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 468.8±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 237.3±28.7 °C
  • PSA: 47.56
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)- Informazioni sulla sicurezza

2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN6110-5mg
4,5-Dihydropiperlonguminine
23512-53-0 99.51%
5mg
¥ 6800 2024-07-24
TargetMol Chemicals
TN6110-2mg
4,5-Dihydropiperlonguminine
23512-53-0 99.51%
2mg
¥ 4250 2024-07-24
TargetMol Chemicals
TN6110-1 mL * 10 mM (in DMSO)
4,5-Dihydropiperlonguminine
23512-53-0 98%
1 mL * 10 mM (in DMSO)
¥ 3,330 2023-07-11
TargetMol Chemicals
TN6110-50mg
4,5-Dihydropiperlonguminine
23512-53-0 99.51%
50mg
¥ 18300 2024-07-24
TargetMol Chemicals
TN6110-1 ml * 10 mm
4,5-Dihydropiperlonguminine
23512-53-0 99.51%
1 ml * 10 mm
¥ 6980 2024-07-24
TargetMol Chemicals
TN6110-25mg
4,5-Dihydropiperlonguminine
23512-53-0 99.51%
25mg
¥ 13600 2024-07-24
TargetMol Chemicals
TN6110-2mg
4,5-Dihydropiperlonguminine
23512-53-0 99.51%
2mg
¥ 4250 2024-07-20
TargetMol Chemicals
TN6110-1mg
4,5-Dihydropiperlonguminine
23512-53-0 99.51%
1mg
¥ 2870 2024-07-24
TargetMol Chemicals
TN6110-10mg
4,5-Dihydropiperlonguminine
23512-53-0 99.51%
10mg
¥ 9190 2024-07-24
TargetMol Chemicals
TN6110-5 mg
4,5-Dihydropiperlonguminine
23512-53-0 98%
5mg
¥ 3,230 2023-07-11
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd